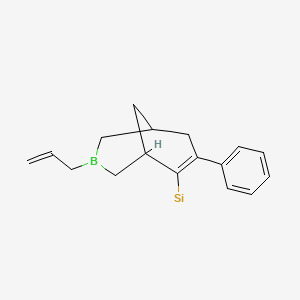
CID 78069114
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069114” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78069114 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of catalysts and controlled environments to ensure the desired chemical transformations. For instance, certain catalysts like 3, 7, 9, 9-tetramethyl-2-decene-5-ketonic acid or isononanoic acid may be used to catalyze reactions such as hydroxyamination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include steps like crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 78069114 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives of this compound.
Scientific Research Applications
CID 78069114 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays to study its effects on biological systems.
Medicine: The compound could have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: this compound may be used in the production of industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78069114 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78069114 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds may share similar chemical properties and applications but can also exhibit unique characteristics that distinguish them from this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various fields of scientific research Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study
Properties
Molecular Formula |
C17H20BSi |
|---|---|
Molecular Weight |
263.2 g/mol |
InChI |
InChI=1S/C17H20BSi/c1-2-8-18-11-13-9-15(12-18)17(19)16(10-13)14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2 |
InChI Key |
OTKUONTUSHWRDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C(=C(C2)C3=CC=CC=C3)[Si])CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


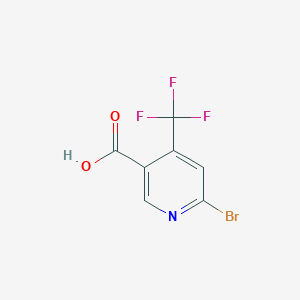
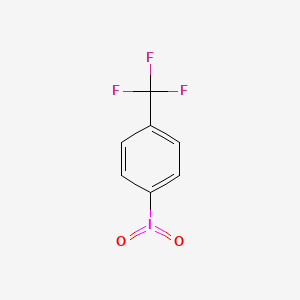
![1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine](/img/structure/B12622360.png)
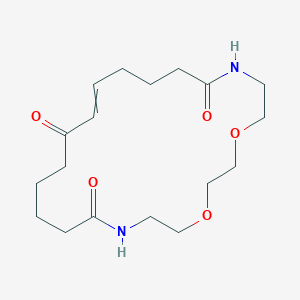
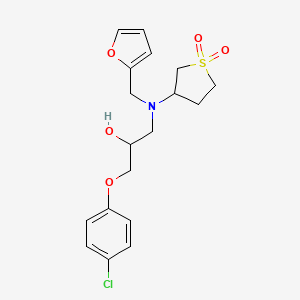

![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)
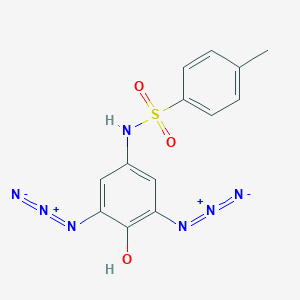
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
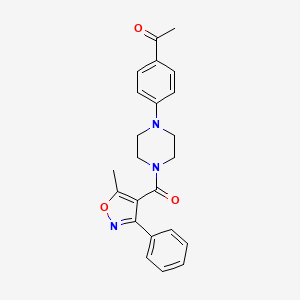

![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
